2-(Bromomethyl)-3-chloropyrazine hydrochloride 2-(Bromomethyl)-3-chloropyrazine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13541130
InChI: InChI=1S/C5H4BrClN2.ClH/c6-3-4-5(7)9-2-1-8-4;/h1-2H,3H2;1H
SMILES: C1=CN=C(C(=N1)CBr)Cl.Cl
Molecular Formula: C5H5BrCl2N2
Molecular Weight: 243.91 g/mol

2-(Bromomethyl)-3-chloropyrazine hydrochloride

CAS No.:

Cat. No.: VC13541130

Molecular Formula: C5H5BrCl2N2

Molecular Weight: 243.91 g/mol

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)-3-chloropyrazine hydrochloride -

Specification

Molecular Formula C5H5BrCl2N2
Molecular Weight 243.91 g/mol
IUPAC Name 2-(bromomethyl)-3-chloropyrazine;hydrochloride
Standard InChI InChI=1S/C5H4BrClN2.ClH/c6-3-4-5(7)9-2-1-8-4;/h1-2H,3H2;1H
Standard InChI Key FCWAINUKADVBOY-UHFFFAOYSA-N
SMILES C1=CN=C(C(=N1)CBr)Cl.Cl
Canonical SMILES C1=CN=C(C(=N1)CBr)Cl.Cl

Introduction

Chemical Structure and Properties

Molecular Architecture

The pyrazine ring in 2-(bromomethyl)-3-chloropyrazine hydrochloride is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. Substituents include:

  • Bromomethyl (-CH₂Br) at position 2: A reactive site for nucleophilic substitution.

  • Chlorine (-Cl) at position 3: Enhances electron-withdrawing effects, stabilizing the ring.

  • Hydrochloride counterion: Likely associated with protonation at a nitrogen atom or as a salt form post-synthesis .

Table 1: Key Structural and Physical Properties

PropertyValue/Description
Molecular FormulaC₅H₅BrCl₂N₂
Molecular Weight268.37 g/mol
SMILES NotationClC1=NC=CN=C1CBr.Cl
XLogP3-AA (Lipophilicity)~2.1 (estimated)
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)

Spectroscopic Characterization

  • NMR (¹H):

    • Pyrazine ring protons: δ 8.5–9.0 ppm (deshielded due to electronegative substituents).

    • Bromomethyl (-CH₂Br): δ 4.3–4.7 ppm (triplet, J = 6–8 Hz).

  • Mass Spectrometry:

    • Parent ion [M+H]⁺: m/z 267.9 (theoretical), with isotopic peaks indicative of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

Synthesis and Manufacturing

Route 1: Bromination of 3-Chloro-2-methylpyrazine

  • Chlorination:

    • Starting material: 2-methylpyrazine.

    • Reaction with Cl₂ or SOCl₂ under controlled conditions introduces chlorine at position 3.

  • Bromination:

    • Radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) converts the methyl group to bromomethyl.

  • Salt Formation:

    • Treatment with HCl in ethanol yields the hydrochloride salt.

Route 2: Direct Functionalization of Pyrazine

  • Simultaneous Substitution:

    • Use 2,3-dichloropyrazine as a precursor.

    • Replace chlorine at position 2 with bromomethyl via nucleophilic aromatic substitution (e.g., using NaBr/Cu catalyst) .

Table 2: Comparison of Synthetic Methods

ParameterRoute 1Route 2
Yield60–70%50–65%
Purity>95% (HPLC)90–95%
Key ChallengeRadical stabilityRegioselectivity

Industrial-Scale Production

  • Reactor Conditions:

    • Temperature: 80–100°C for bromination steps.

    • Solvents: Acetonitrile or DMF for polar aprotic environments.

  • Purification:

    • Crystallization from ethanol/water mixtures.

    • Chromatography for high-purity batches (>99%).

Reactivity and Chemical Transformations

Nucleophilic Substitution

The bromomethyl group undergoes facile substitution with nucleophiles:

  • Amines: Forms 2-(aminomethyl)-3-chloropyrazine derivatives (e.g., with NH₃ or primary amines).

  • Thiols: Yields thioether-linked analogs (e.g., with mercaptoethanol).

  • Alkoxides: Produces ether derivatives (e.g., methoxymethylpyrazines).

Oxidation and Reduction

  • Oxidation:

    • KMnO₄ in acidic conditions converts bromomethyl to carboxylic acid (-COOH).

  • Reduction:

    • LiAlH₄ reduces the bromomethyl group to methyl (-CH₃), yielding 3-chloro-2-methylpyrazine.

Ring Functionalization

  • Electrophilic Aromatic Substitution:

    • Chlorine at position 3 directs incoming electrophiles to position 5 or 6 (meta/para positions).

Applications in Research and Industry

Pharmaceutical Intermediates

  • Antimicrobial Agents: Pyrazine derivatives exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .

  • Kinase Inhibitors: Bromomethyl groups enable covalent binding to cysteine residues in target proteins.

Agrochemical Development

  • Herbicides: Functionalization with heterocycles enhances soil stability and bioavailability.

Material Science

  • Coordination Polymers: Pyrazine ligands form metal-organic frameworks (MOFs) with Cu²⁺ or Zn²⁺.

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